![molecular formula C18H25ClN2O2S B2664460 (5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2320572-33-4](/img/structure/B2664460.png)
(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a one-pot reaction. Benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine react to form 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) . Subsequently, this imidazole derivative reacts with salts of first-row transition metals (such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to yield metal complexes .
Chemical Reactions Analysis
The compound and its metal complexes were evaluated for their antioxidant and antimicrobial activities. Notably, the metal complexes demonstrated greater antimicrobial efficacy compared to the ligand. Molecular docking studies supported the experimental results, revealing the antioxidant potential of the compoundsHL exhibited better antioxidant activity than the metal complexes .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S/c1-23-17-4-3-14(19)13-16(17)18(22)21-8-2-7-20(9-10-21)15-5-11-24-12-6-15/h3-4,13,15H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKCWXMJOIBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane |
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